molecular formula C15H12ClN3O2 B3302307 N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide CAS No. 915945-31-2

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide

Cat. No. B3302307
CAS RN: 915945-31-2
M. Wt: 301.73 g/mol
InChI Key: DDGCLMQPAIQRMN-UHFFFAOYSA-N
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Description

“N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide” is a chemical compound that has been identified as an impurity of Neratinib , which is an irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity .


Molecular Structure Analysis

The molecular structure of “N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide” is complex. It has a molecular formula of CHClNO . The compound belongs to the class of organic compounds known as anilides .

Safety and Hazards

The safety information available indicates that the compound is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

Future Directions

Given that “N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide” is an impurity of Neratinib , future research could focus on understanding its potential effects on the efficacy and safety of Neratinib. Additionally, further studies could explore its potential antineoplastic activity, given the mechanism of action of Neratinib .

properties

IUPAC Name

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-13-9-11(19-15(20)6-7-17)4-5-14(13)21-10-12-3-1-2-8-18-12/h1-5,8-9H,6,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGCLMQPAIQRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729881
Record name N-{3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide

CAS RN

915945-31-2
Record name N-{3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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